2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
Research into thiophene derivatives has shown significant application in the field of heterocyclic synthesis. For example, studies have focused on the synthesis of thiophenylhydrazonoacetates through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of nitrogen nucleophiles yielding derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's versatility in generating a wide range of heterocyclic compounds, which are of interest for further chemical and pharmaceutical research (Mohareb et al., 2004).
Pharmacological Activity Prediction and Synthesis Optimization
In another study, the azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were explored as acyclic precursors of biologically active compounds. The research aimed at predicting, optimizing synthesis conditions, and developing a method for high-performance liquid chromatography (HPLC) analysis of these derivatives. The findings suggest potential cytostatic, antitubercular, and anti-inflammatory activities, highlighting the importance of structural optimization and synthesis methods for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Antibacterial and Antifungal Activities
Research into the synthesis of new cycloalkylthiophene-Schiff bases and their metal complexes has also been conducted, with these substances being examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to standard antibiotics, highlighting the potential of thiophene derivatives in antimicrobial research (Altundas et al., 2010).
Discovery of Apoptosis-Inducing Agents for Breast Cancer
A notable application in oncology involves the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for discovering new apoptosis-inducing agents for breast cancer. This research employed a multicomponent synthesis approach, leading to compounds that showed significant antiproliferative potential against cancer cell lines in vitro, with one compound inducing significant apoptosis in MCF-7 cells and showing a decrease in solid tumor mass in vivo. This highlights the compound's role in the development of new anticancer therapeutics (Gad et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biological pathways due to their diverse pharmacological properties .
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[(3-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-2-24-13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)25-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOKVOPQDUMTMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.